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Cat. No.: B1590503 Get Quote

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive analysis of 5-Methyloxazol-2-amine, a

heterocyclic compound of significant interest in medicinal chemistry and synthetic organic

chemistry. The document delineates its chemical structure, physicochemical properties, and

spectroscopic signature. A detailed examination of a robust synthetic pathway is presented,

including a step-by-step experimental protocol, mechanistic insights, and a discussion of the

causal factors influencing the reaction outcome. This guide is intended to serve as a critical

resource for scientists engaged in the research and development of novel therapeutics and

complex molecular architectures where 5-Methyloxazol-2-amine serves as a pivotal building

block.

Introduction: The Significance of the 2-
Aminooxazole Scaffold
The 2-aminooxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry,

frequently appearing in a diverse array of biologically active compounds. Its prevalence stems

from its unique combination of features: a planar, aromatic system capable of engaging in

various intermolecular interactions, hydrogen bond donor and acceptor sites, and metabolic

stability. Derivatives of 2-aminooxazole have demonstrated a wide spectrum of

pharmacological activities, including antitubercular, anticancer, and anti-inflammatory
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properties. 5-Methyloxazol-2-amine, as a fundamental member of this class, represents a key

starting material for the synthesis of more complex, biologically active molecules. A thorough

understanding of its structure and synthesis is therefore paramount for its effective utilization in

drug discovery and development pipelines.

Molecular Structure and Physicochemical
Properties
Chemical Structure
5-Methyloxazol-2-amine is a five-membered heterocyclic aromatic compound. The structure

consists of an oxazole ring, which is substituted with an amino group at the 2-position and a

methyl group at the 5-position.

IUPAC Name: 5-methyl-1,3-oxazol-2-amine

Molecular Formula: C₄H₆N₂O

CAS Number: 33124-04-8[1]

SMILES: NC1=NC=C(C)O1

Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties of 5-Methyloxazol-2-amine
is provided in the table below. These parameters are crucial for predicting its behavior in

various solvent systems, its potential for biological activity, and for developing purification

strategies.
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Property Value Source

Molecular Weight 98.10 g/mol [2]

Melting Point Not reported

Boiling Point Not reported

LogP (calculated) 0.4 - 0.56 [2]

Topological Polar Surface Area

(TPSA)
52.1 Å² [2]

Hydrogen Bond Donors 1 [2]

Hydrogen Bond Acceptors 3 [2]

Spectroscopic Characterization (Predicted)
While a publicly available experimental spectrum for 5-Methyloxazol-2-amine is not readily

found, its ¹H and ¹³C NMR spectra can be predicted based on the analysis of its structural

analogue, 2-amino-5-methylthiazole, and general principles of NMR spectroscopy. These

predictions are vital for reaction monitoring and final product confirmation.

¹H NMR (Predicted, in CDCl₃, 400 MHz):

δ ~6.5-6.8 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the

oxazole ring.

δ ~4.5-5.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine (-NH₂).

The broadness is due to quadrupole broadening from the nitrogen atom and potential

hydrogen exchange.

δ ~2.2-2.4 ppm (s, 3H): A sharp singlet for the three protons of the methyl group at the C5

position.

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

δ ~165-170 ppm: Quaternary carbon (C2) attached to the amino group and two nitrogen

atoms.
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δ ~145-150 ppm: Quaternary carbon (C5) attached to the methyl group.

δ ~120-125 ppm: Methine carbon (C4).

δ ~10-15 ppm: Methyl carbon (-CH₃).

Synthesis of 5-Methyloxazol-2-amine
The synthesis of 2-aminooxazoles can be achieved through several established routes. A

common and reliable method involves the condensation of an α-haloketone with cyanamide or

urea. For the synthesis of 5-Methyloxazol-2-amine, the logical precursors are 1-halo-2-

propanone (e.g., 1-bromo-2-propanone or 1-chloro-2-propanone) and cyanamide.

Retrosynthetic Analysis and Strategy
The chosen synthetic strategy is a cyclocondensation reaction. The rationale for this choice is

the commercial availability of the starting materials and the generally high yields reported for

this type of transformation for analogous structures.

5-Methyloxazol-2-amineC-N and C-O bond formation
(Cyclocondensation)1-Bromo-2-propanone + Cyanamide

Click to download full resolution via product page

Caption: Retrosynthetic analysis for 5-Methyloxazol-2-amine.

Proposed Reaction Mechanism
The reaction proceeds through a well-established pathway for the formation of 2-

aminooxazoles from α-haloketones and cyanamide.

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen

atoms of cyanamide on the electrophilic carbonyl carbon of 1-bromo-2-propanone. This

forms a tetrahedral intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1590503?utm_src=pdf-body
https://www.benchchem.com/product/b1590503?utm_src=pdf-body
https://www.benchchem.com/product/b1590503?utm_src=pdf-body-img
https://www.benchchem.com/product/b1590503?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbon

bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a

five-membered ring intermediate.

Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the

aromatic 5-Methyloxazol-2-amine.

Step 1: Nucleophilic Attack

Step 2: Intramolecular Cyclization

Step 3: Dehydration & Tautomerization

1-Bromo-2-propanone + Cyanamide

Tetrahedral Intermediate

Cyclized Intermediate

5-Methyloxazol-2-amine

Click to download full resolution via product page

Caption: Proposed reaction mechanism for the synthesis of 5-Methyloxazol-2-amine.

Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of

similar 2-aminooxazoles. Optimization may be required to achieve the highest possible yield.

Materials and Reagents:
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1-Bromo-2-propanone

Cyanamide

Sodium bicarbonate (NaHCO₃)

Ethanol

Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a solution of cyanamide (1.0 eq.) in ethanol in a round-bottom flask

equipped with a reflux condenser, add sodium bicarbonate (1.2 eq.).

Addition of α-Haloketone: Slowly add a solution of 1-bromo-2-propanone (1.1 eq.) in ethanol

to the reaction mixture at room temperature with stirring.

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer

Chromatography (TLC). The reaction is typically complete within 4-6 hours.

Workup: After the reaction is complete, cool the mixture to room temperature and filter to

remove any inorganic salts. Concentrate the filtrate under reduced pressure.

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by column chromatography on silica gel using a mixture

of ethyl acetate and hexanes as the eluent to afford pure 5-Methyloxazol-2-amine.

Causality Behind Experimental Choices:
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Solvent: Ethanol is a good choice of solvent as it dissolves the reactants and is suitable for

reflux conditions.

Base: Sodium bicarbonate is a mild base used to neutralize the HBr formed during the

reaction, preventing potential side reactions.

Purification: Column chromatography is a standard and effective method for purifying small

organic molecules like the target compound.

Conclusion and Future Outlook
5-Methyloxazol-2-amine is a valuable heterocyclic building block with significant potential in

drug discovery and organic synthesis. This guide provides a detailed overview of its structure,

properties, and a reliable synthetic route. The presented protocol, based on the

cyclocondensation of 1-bromo-2-propanone and cyanamide, offers a practical and efficient

method for its preparation. As the demand for novel therapeutics continues to grow, the

importance of versatile scaffolds like 2-aminooxazoles is expected to increase. Further

research into the derivatization of 5-Methyloxazol-2-amine could lead to the discovery of new

drug candidates with improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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